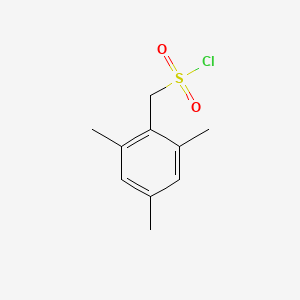

(2,4,6-Trimethylphenyl)methanesulfonyl chloride

Description

Properties

Molecular Formula |

C10H13ClO2S |

|---|---|

Molecular Weight |

232.73 g/mol |

IUPAC Name |

(2,4,6-trimethylphenyl)methanesulfonyl chloride |

InChI |

InChI=1S/C10H13ClO2S/c1-7-4-8(2)10(9(3)5-7)6-14(11,12)13/h4-5H,6H2,1-3H3 |

InChI Key |

WUYFJGLMOZDUJH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CS(=O)(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Radical Chlorination of Methane with Sulfuryl Chloride

Chlorination of Methanesulfonic Acid

Another classical method involves chlorination of methanesulfonic acid using thionyl chloride (SOCl2) or phosgene (COCl2):

$$

CH3SO3H + SOCl2 \rightarrow CH3SO2Cl + SO2 + HCl

$$$$

CH3SO3H + COCl2 \rightarrow CH3SO2Cl + CO2 + HCl

$$This method is widely used industrially due to the availability of methanesulfonic acid and reagents.

Continuous Hydrolysis and Chlorination of Methyl Mercaptan

A patented continuous process involves reacting methyl mercaptan (CH3SH) with chlorine gas in the presence of saturated aqueous hydrochloric acid at elevated temperatures, with agitation and controlled residence time (3–60 seconds).

The process includes gas spargers for efficient mixing, cooling to separate the product phase, and vacuum stripping to achieve >99% purity.

The reaction scheme:

$$

CH3SH + 3Cl2 + 2H2O \rightarrow CH3SO_2Cl + 5HCl

$$This method offers high yields and purity but uses methyl mercaptan, which has odor and handling challenges.

Photochemical Synthesis from Methane, Sulfur Dioxide, and Chlorine

An innovative method uses a mixture of methane, sulfur dioxide, and chlorine gases irradiated with light of wavelength 200–600 nm.

This photochemical reaction proceeds without solvents and avoids methyl mercaptan, using light to generate reactive intermediates.

Reaction conditions include:

- Temperature: 0–30 °C (optimal)

- Gas molar ratios: methane (1.1–2 mols), sulfur dioxide (1.1–3 mols), chlorine (1 mol)

- Irradiation by blue luminescent lamps or sunlight

- Continuous gas flow and stirring in a tubular Pyrex reactor

The product is separated by cooling and distillation, yielding high purity methanesulfonyl chloride efficiently and economically.

Preparation of Aromatic Sulfonyl Chlorides Related to (2,4,6-Trimethylphenyl)methanesulfonyl Chloride

(2,4,6-Trimethylphenyl)methanesulfonyl chloride contains an aromatic ring substituted with methyl groups and a methanesulfonyl chloride moiety attached via a methylene bridge. Its synthesis generally involves:

Synthesis of the Aromatic Methanesulfonyl Derivative

The aromatic ring (2,4,6-trimethylphenyl) is functionalized with a methanesulfonyl group, often by nucleophilic substitution or Friedel-Crafts type reactions.

The methanesulfonyl group can be introduced by reaction of the aromatic compound with methanesulfonyl chloride or methanesulfonic acid derivatives under controlled conditions.

Chlorination to Form Sulfonyl Chloride

The sulfonyl group (–SO2–) is converted to sulfonyl chloride (–SO2Cl) by chlorination, commonly using thionyl chloride or phosphorus pentachloride.

For aromatic sulfonyl chlorides, chlorination of the corresponding sulfonic acid or sulfonate ester is a standard approach.

Specific Considerations for (2,4,6-Trimethylphenyl)methanesulfonyl Chloride

The presence of methyl groups at 2,4,6-positions influences steric and electronic properties, potentially affecting reaction rates and selectivity.

The methylene bridge (–CH2–) linking the aromatic ring to the sulfonyl chloride group suggests a synthetic route involving:

Halomethylation of 2,4,6-trimethylbenzene (mesitylene) to introduce a –CH2Cl group.

Subsequent substitution or oxidation to introduce the sulfonyl chloride functionality.

Alternatively, the methanesulfonyl chloride moiety could be attached via a sulfonylation reaction using methanesulfonyl chloride and an appropriate aromatic precursor bearing a reactive methylene group.

Comparative Data Table of Preparation Methods for Methanesulfonyl Chloride and Related Aromatic Sulfonyl Chlorides

| Method | Starting Materials | Conditions | Advantages | Disadvantages | Purity/Yield |

|---|---|---|---|---|---|

| Radical chlorination | Methane + Sulfuryl chloride | Radical initiation, controlled temp | Simple reagents | Radical side reactions possible | Moderate yield |

| Chlorination of methanesulfonic acid | Methanesulfonic acid + SOCl2 or COCl2 | Reflux, inert atmosphere | Industrially established | Use of toxic reagents | High purity, good yield |

| Hydrolysis and chlorination of methyl mercaptan | CH3SH + Cl2 + H2O | Aqueous HCl, elevated temp, agitation | Continuous, high purity product | Odorous methyl mercaptan | >99% purity, high yield |

| Photochemical synthesis | Methane + SO2 + Cl2 + light | 0–30 °C, irradiation, tubular reactor | Solvent-free, avoids methyl mercaptan | Requires light source and control | High purity, moderate to high yield |

| Aromatic sulfonyl chloride synthesis | Aromatic sulfonic acid or sulfonate ester + SOCl2 | Reflux, inert atmosphere | Direct aromatic sulfonyl chloride synthesis | Sensitive to sterics and substituents | High purity achievable |

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Elimination Reactions: It can undergo elimination reactions to form sulfene intermediates, which are highly reactive and can participate in further chemical transformations.

Common Reagents and Conditions

Common reagents used in reactions with (2,4,6-Trimethylphenyl)methanesulfonyl chloride include bases like pyridine, nucleophiles such as amines and alcohols, and solvents like dichloromethane. Reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with (2,4,6-Trimethylphenyl)methanesulfonyl chloride include sulfonamides, sulfonate esters, and various sulfene derivatives .

Scientific Research Applications

(2,4,6-Trimethylphenyl)methanesulfonyl chloride is used in a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,4,6-Trimethylphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonamide or sulfonate ester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Differences

The key distinction lies in the substituents attached to the sulfonyl chloride group:

| Compound | Substituent | Electronic Effect | Steric Bulk |

|---|---|---|---|

| (2,4,6-Trimethylphenyl)methanesulfonyl chloride | 2,4,6-Trimethylphenyl | Electron-donating (methyl) | High |

| Trifluoromethanesulfonyl chloride | Trifluoromethyl | Strong electron-withdrawing | Low |

| 4-Methylsulfonylbenzyl bromide | Methyl (benzyl bromide) | Moderate electron-withdrawing | Moderate |

- Electronic Effects: The trifluoromethyl group in trifluoromethanesulfonyl chloride enhances electrophilicity at the sulfur center, making it highly reactive in nucleophilic substitutions.

- Steric Effects : The bulky trimethylphenyl group hinders access to the sulfonyl chloride moiety, which can slow reaction kinetics but improve stability under harsh conditions. This contrasts with less hindered analogs like methanesulfonyl chloride .

Physical Properties

Available data for selected compounds:

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| Trifluoromethanesulfonyl chloride | 168.52 | 29–32 | 1.583 |

| 4-Methylsulfonylbenzyl bromide | 249.12 | Not reported | Not reported |

Commercial and Industrial Relevance

- Trifluoromethanesulfonyl Chloride : Dominates pharmaceutical and agrochemical markets due to its versatility in introducing trifluoromethyl groups .

- (2,4,6-Trimethylphenyl)methanesulfonyl Chloride : Niche applications in specialized catalysis and materials science, where steric control is critical. Market growth is linked to demand for tailored sulfonating agents .

- Methanesulfonyl Chloride Derivatives : Broad industrial use, including pesticides (e.g., sulfonylurea herbicides), highlighting the role of sulfonyl chlorides as intermediates .

Biological Activity

(2,4,6-Trimethylphenyl)methanesulfonyl chloride (TMSCl) is a sulfonyl chloride derivative that has garnered interest in chemical biology due to its unique reactivity and potential applications in medicinal chemistry. This article reviews its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C10H13ClO2S

- Molecular Weight : 232.73 g/mol

- IUPAC Name : (2,4,6-trimethylphenyl)methanesulfonyl chloride

TMSCl primarily acts as a reactive electrophile that can react with nucleophiles such as amines and alcohols. This reactivity is pivotal in synthesizing various biologically active compounds. The sulfonyl group enhances the electrophilicity of the carbon atom adjacent to the chlorine atom, facilitating nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that TMSCl derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds synthesized from TMSCl demonstrate potent inhibition against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and function.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| TMSCl Derivative A | E. coli | 15 |

| TMSCl Derivative B | S. aureus | 18 |

| TMSCl Derivative C | P. aeruginosa | 20 |

Anticancer Activity

TMSCl has also been explored for its anticancer properties. Compounds derived from TMSCl have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Study:

A study evaluated the anticancer activity of a TMSCl derivative against human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value of approximately 5 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction via caspase activation |

| MDA-MB-231 | 7 | Inhibition of NF-κB pathway |

Interaction Studies

Interaction studies reveal that TMSCl can form stable complexes with various biomolecules. These interactions are crucial for understanding its biological implications and potential therapeutic applications.

- Enzyme Inhibition : TMSCl derivatives have been reported to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Protein Binding : The binding affinity of TMSCl derivatives to target proteins has been evaluated using molecular docking studies, indicating potential for drug development.

Q & A

Q. What are the recommended synthetic routes for (2,4,6-trimethylphenyl)methanesulfonyl chloride in academic laboratories?

Synthesis typically involves sulfonylation of 2,4,6-trimethyltoluene derivatives. For example, chlorosulfonation using chlorosulfonic acid under anhydrous conditions, followed by quenching with thionyl chloride to yield the sulfonyl chloride. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (from dichloromethane/hexane) ensures high purity. Steric hindrance from the trimethylphenyl group necessitates prolonged reaction times (24–48 hours) .

Q. How should researchers safely handle this compound given its reactivity?

Methanesulfonyl chloride derivatives are moisture-sensitive and release HCl upon hydrolysis. Use inert atmospheres (N₂/Ar), dry solvents, and personal protective equipment (nitrile gloves, goggles). Work in a fume hood with spill trays. Storage under anhydrous conditions (4°C, desiccator) is critical. Toxicity data for analogs suggest limiting exposure via engineering controls (e.g., closed systems) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- ¹H/¹³C NMR : The trimethylphenyl group shows characteristic δH 2.2–2.4 ppm (singlet, 9H) and δC 18–22 ppm (CH₃). The sulfonyl chloride moiety induces deshielding in adjacent carbons (δC 125–135 ppm, aromatic C-SO₂Cl).

- IR : Strong S=O stretches at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹.

- HRMS : Use ESI-TOF for exact mass confirmation (e.g., [M+Na]⁺ adducts) .

Q. How does steric hindrance influence its reactivity in nucleophilic substitutions?

The 2,4,6-trimethylphenyl group creates a bulky environment, reducing accessibility to the sulfonyl chloride center. Kinetic studies with amines (e.g., benzylamine) show slower reaction rates compared to unsubstituted analogs. Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (60–80°C) to enhance reactivity .

Q. What purification strategies address common byproducts in its synthesis?

Common impurities include hydrolyzed sulfonic acids and unreacted precursors. Acid-base extraction (e.g., washing with NaHCO₃ to remove acidic byproducts) followed by recrystallization (ethanol/water) improves yield. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can X-ray crystallography resolve electronic effects in derivatives of this compound?

Single-crystal X-ray diffraction reveals bond-length alterations due to electron-withdrawing sulfonyl groups. For example, the C-S bond in the sulfonyl chloride moiety (1.76–1.78 Å) is shorter than in non-activated sulfonates. Anisotropic displacement parameters and Hirshfeld surface analysis quantify steric interactions. Data collection at 100 K minimizes thermal motion artifacts .

Q. What role does this compound play in catalytic systems (e.g., Grubbs-type catalysts)?

The trimethylphenyl group stabilizes metal centers via steric protection. In Grubbs II catalysts, analogous ligands enhance thermal stability and reduce dimerization. Mechanistic studies using NMR titration (e.g., monitoring Ru-ligand exchange) and DFT calculations elucidate electronic contributions .

Q. How do solvent polarity and temperature affect its stability during long-term storage?

Accelerated stability studies (40°C/75% RH) show decomposition via hydrolysis (t₁/₂ = 14 days in humid air). Anhydrous aprotic solvents (e.g., THF with molecular sieves) extend shelf life. UV-Vis monitoring (λ = 260 nm) tracks degradation products .

Q. What strategies reconcile contradictory reactivity data in cross-coupling reactions?

Discrepancies often arise from trace moisture or variable catalyst loadings. Standardize reactions using anhydrous MgSO₄ and controlled reagent stoichiometry. Compare kinetic profiles (e.g., via in situ IR) under inert vs. ambient conditions. Crystallographic data help correlate electronic effects with reactivity trends .

Q. How does this compound compare to halogenated analogs (e.g., trichlorophenyl derivatives) in electronic properties?

- Electron-withdrawing effects : The sulfonyl group deactivates the ring more strongly than chloro substituents.

- Hammett constants : σpara (SO₂Cl) = +1.0 vs. σpara (Cl) = +0.23, influencing reaction rates in SNAr mechanisms.

- Crystallographic comparison : Trimethylphenyl derivatives exhibit tighter packing (lower V/Z) than trichlorophenyl analogs due to CH/π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.